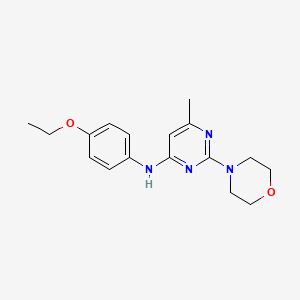

N-(4-ethoxyphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-ethoxyphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine" belongs to a class of compounds known for their varied biological activities and applications in different fields of chemistry and pharmacology.

Synthesis Analysis

- Synthesis Approach : A study by Gorle et al. (2016) describes the synthesis of a series of pyrimidine derivatives linked with morpholinophenyl groups. The process involves using intermediate compounds like 5-fluoro-N4-(3-(aminophenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine. This suggests a possible synthetic pathway for compounds like "N-(4-ethoxyphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine" (Gorle et al., 2016).

Molecular Structure Analysis

- Structural Characterization : The study by Dede et al. (2018) investigates a compound with a similar structure, analyzing it using techniques like FT-IR, NMR, and UV-Vis spectroscopy, along with DFT/HSEH1PBE method. This kind of analysis can be applied to understand the molecular structure of "N-(4-ethoxyphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine" (Dede et al., 2018).

Chemical Reactions and Properties

- Chemical Reactivity : The work of Maki et al. (1988) on the photochemical oxidation of a similar compound could provide insights into the reactivity of "N-(4-ethoxyphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine" under certain conditions (Maki et al., 1988).

Physical Properties Analysis

- Spectroscopic Properties : The research by Dede et al. (2018) also provides a basis for understanding the physical properties like spectroscopic characteristics of similar compounds (Dede et al., 2018).

Chemical Properties Analysis

- Chemical Stability and Reactivity : The study by Maki et al. (1988) indicates how such compounds might behave under photochemical conditions, which is essential for understanding their chemical stability and potential reactions (Maki et al., 1988).

Scientific Research Applications

Scientific Research Applications

Environmental Impact and Ecotoxicology

Research in environmental science and ecotoxicology examines the fate, behavior, and potential impacts of chemical compounds on ecosystems. Studies on compounds such as alkylphenols and their ethoxylates, which are widely used in industrial applications, have highlighted their persistence and endocrine-disrupting effects in aquatic environments. Such research underscores the importance of understanding chemical degradation products and their ecological consequences (G. Ying, B. Williams, & R. Kookana, 2002; C. Staples et al., 2004).

Biomedical Applications

In the biomedical field, phosphorus-containing polymers have garnered attention for their biocompatibility and potential in drug delivery, dentistry, and regenerative medicine. The presence of phosphorus contributes to these materials' unique properties, making them suitable for various medical applications (S. Monge et al., 2011).

Analytical Methods in Biochemistry

The development of analytical methods to detect and quantify specific chemical compounds in biological matrices is crucial for understanding their biological effects and exposure levels. Techniques involving chromatography and mass spectrometry are particularly valuable for sensitive and selective analysis, facilitating research in toxicology and pharmacology (S. F. Teunissen et al., 2010).

Optoelectronic Materials

The synthesis and application of chemical compounds, including quinazolines and pyrimidines, in optoelectronics highlight the intersection of chemistry and material science. These compounds' incorporation into luminescent materials and electronic devices demonstrates the potential for creating novel optoelectronic materials with advanced functionalities (G. Lipunova et al., 2018).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-3-23-15-6-4-14(5-7-15)19-16-12-13(2)18-17(20-16)21-8-10-22-11-9-21/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPXOUCQMKVGAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)

![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)

![1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5553217.png)

![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)

![4,7,7-trimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5553228.png)

![(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)